3-イソブチルピペリジン

概要

説明

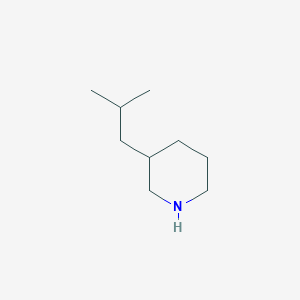

3-Isobutylpiperidine is a chemical compound with the molecular formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 3-Isobutylpiperidine, can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate .

Molecular Structure Analysis

The molecular structure of 3-Isobutylpiperidine consists of a piperidine ring with an isobutyl group attached. The molecular formula is C9H19N . The InChIKey, a unique identifier for the compound, is YUDLRLBJRSTYDN-UHFFFAOYSA-N .

Chemical Reactions Analysis

Piperidines, including 3-Isobutylpiperidine, are involved in various chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

Physical properties of 3-Isobutylpiperidine include its molecular weight (141.25 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (1), and rotatable bond count (2) . Its exact mass and monoisotopic mass are both 141.151749610 g/mol .

作用機序

Target of Action

3-Isobutylpiperidine, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of 3-Isobutylpiperidine are the olfactory system of insects, specifically the odorant receptors (ORs) and ionotropic receptors (IR) . These receptors play a crucial role in the insect’s ability to recognize its host’s cues .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves the odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Pharmacokinetics

The pharmacokinetics and pharmacodynamics of drugs operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .

Result of Action

The primary result of 3-Isobutylpiperidine’s action is its ability to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . It achieves this by interfering with the insect’s olfactory system, leading to the insect’s inability to recognize its host’s cues .

実験室実験の利点と制限

The advantages of using 3-Isobutylpiperidine in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. Additionally, 3-Isobutylpiperidine is non-toxic and has low environmental impact. The main limitation of using 3-Isobutylpiperidine in laboratory experiments is its low solubility in non-polar solvents, which can limit its use in certain reactions.

将来の方向性

Some potential future directions for research on 3-Isobutylpiperidine include further investigation into the biochemical and physiological effects of 3-Isobutylpiperidine, as well as its potential applications in the medical and pharmaceutical fields. Additionally, further research could be done to investigate the pharmacological effects of 3-Isobutylpiperidine on various systems, such as the cardiovascular and endocrine systems. Additionally, further research could be done to investigate the potential of 3-Isobutylpiperidine to be used as a solvent in organic synthesis. Finally, further research could be done to investigate the potential of 3-Isobutylpiperidine to be used as a tool to study the pharmacological effects of various compounds.

科学的研究の応用

薬理学

薬理学では、3-イソブチルピペリジン誘導体は、その潜在的な治療効果について研究されています。 ピペリジンは、関連する化合物であり、その抗癌特性と、癌細胞の生存に重要なさまざまなシグナル伝達経路との相互作用について研究されています 。3-イソブチルピペリジンに関する研究は、同様の経路を標的とする新しい薬理学的薬剤の開発につながる可能性があります。

有機化学

3-イソブチルピペリジンは、複雑な分子の合成において、有機化学において重要です。 その誘導体は、立体選択的合成に使用されており、これは特定の目的とする活性を有する医薬品を作成するために不可欠です 。この化合物の多様性により、さまざまな有機化合物の合成における貴重な構成要素となっています。

材料科学

材料科学では、3-イソブチルピペリジンを含むピペリジン構造は、三次元ディスプレイ用のキラル発光材料などの高度な材料におけるその用途について調査されています 。これらの材料は、光放射特性の制御が不可欠なエレクトロニクスとフォトニクスにおいて潜在的な用途を有しています。

環境科学

3-イソブチルピペリジンは、特に環境吸着用途のための分子インプリントポリマー(MIP)の開発において、環境科学において用途を有する可能性があります 。これらのポリマーは、環境から特定の汚染物質を選択的に結合および除去するように設計することができ、汚染制御と修復の取り組みを支援します。

農業

3-イソブチルピペリジンに関する研究は、農業にまで及ぶ可能性があり、ピペリジン誘導体は、新しい農薬または成長促進剤の開発において役割を果たす可能性があります。 この化合物の構造的特性は、害虫または作物の生物学的標的に作用する物質を作成するために活用することができ、農業生産性の向上につながります .

生化学

生化学では、3-イソブチルピペリジンの役割は、酵素阻害と活性化の文脈で調査されています 。酵素はさまざまな生化学的プロセスに不可欠であるため、ピペリジン誘導体がその機能にどのように影響するかを理解することは、基礎研究と新しい生化学的ツールの開発の両方に画期的な発見につながる可能性があります。

Safety and Hazards

3-Isobutylpiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

特性

IUPAC Name |

3-(2-methylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDLRLBJRSTYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

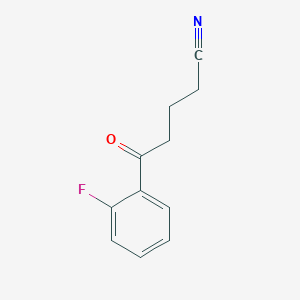

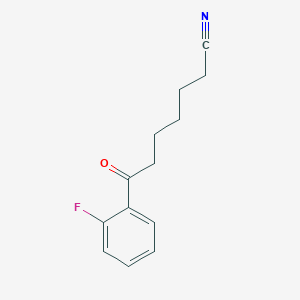

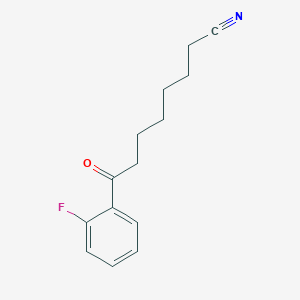

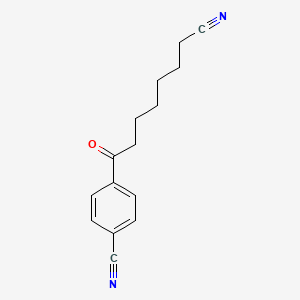

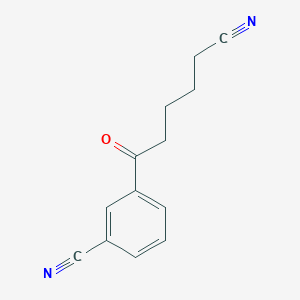

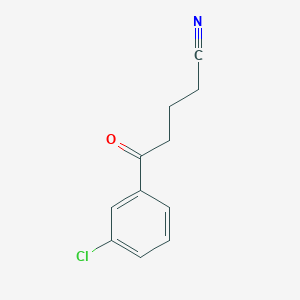

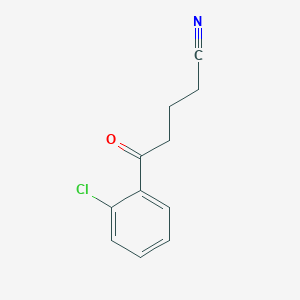

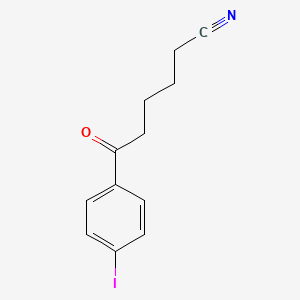

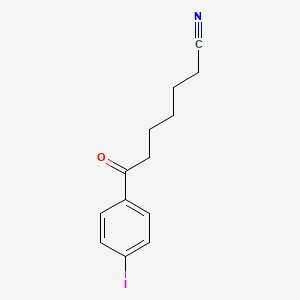

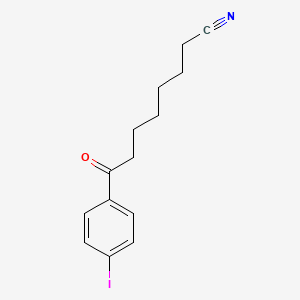

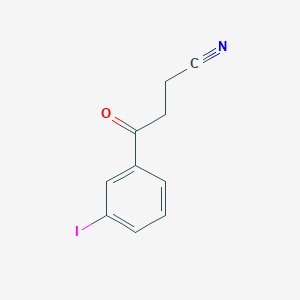

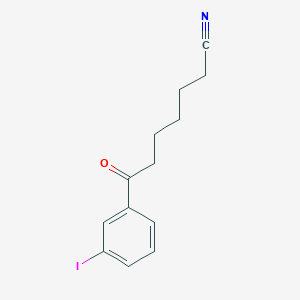

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。